molecular formula C20H25N3O3S B5474893 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B5474893
M. Wt: 387.5 g/mol
InChI Key: JKEIRCBDSIPIOI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired compound .

Chemical Reactions Analysis

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been studied as an acetylcholinesterase inhibitor, where it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-2-17-8-10-18(11-9-17)21-20(24)16-22-12-14-23(15-13-22)27(25,26)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEIRCBDSIPIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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